molecular formula C19H18FN3O4S B14988670 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B14988670
M. Wt: 403.4 g/mol
InChI Key: SKFZLXUSIVHGDJ-UHFFFAOYSA-N
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Description

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a methoxyphenyl group, an oxadiazole ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The sulfonamide group is introduced via sulfonation reactions, and the fluorine atom is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxadiazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H18FN3O4S/c1-3-12-23(28(24,25)17-10-6-15(20)7-11-17)13-18-21-19(22-27-18)14-4-8-16(26-2)9-5-14/h3-11H,1,12-13H2,2H3

InChI Key

SKFZLXUSIVHGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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